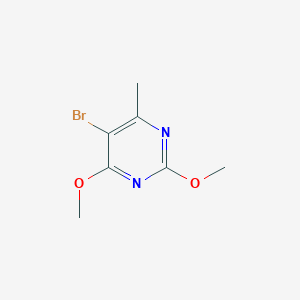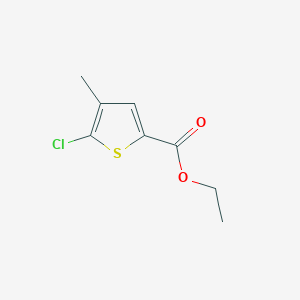
4,5-Dibromothiophène-3-carbaldéhyde
Vue d'ensemble
Description
4,5-Dibromothiophene-3-carbaldehyde is a highly functionalized thiophene derivative. It is characterized by the presence of two bromine atoms and an aldehyde group attached to the thiophene ring. This compound is soluble in common organic solvents but insoluble in water .
Applications De Recherche Scientifique
4,5-Dibromothiophene-3-carbaldehyde has several applications in scientific research:
Organic Synthesis: It is used to synthesize highly functionalized thiophene-based organic molecules.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers due to its ability to form π-conjugated systems.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules and pharmaceutical intermediates.
Safety and Hazards
The safety data sheet for a similar compound, 3,4-Dibromothiophene, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Similar precautions should be taken when handling 4,5-Dibromothiophene-3-carbaldehyde.
Mécanisme D'action
Target of Action
It’s known that this compound is used in organic synthesis chemistry for the creation of highly functionalized thiophene-based organic molecules .
Mode of Action
4,5-Dibromothiophene-3-carbaldehyde is a highly functionalized thiophene compound. It contains two bromine atoms and one aldehyde unit in its structure . The aldehyde unit in its structure has a significant electrophilicity, which can react with common formate reagents and organozinc reagents to undergo nucleophilic addition reactions to obtain the corresponding alcohol derivatives . The aldehyde unit can also be reduced to the corresponding alcohol derivative under the action of mild reducing agents such as sodium borohydride .
Biochemical Pathways
It’s known that the compound can undergo wittig olefination reactions and transition metal-catalyzed cross-coupling reactions .
Pharmacokinetics
It’s known that the compound is soluble in common organic solvents but insoluble in water , which could impact its bioavailability.
Result of Action
It’s known that the compound can be used to synthesize highly functionalized thiophene-based organic molecules . Its aldehyde unit can react with phosphorus halides (such as trimethyl phosphorus bromide) to generate α,β-unsaturated aldehyde compounds . This reaction can be used to construct double bond structures to expand the molecule’s π-conjugated system .
Action Environment
It’s known that the compound can undergo reactions under both acidic and basic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,5-Dibromothiophene-3-carbaldehyde can be synthesized through a formylation reaction involving dibromothiophene and N,N-dimethylformamide. The reaction typically involves dissolving 4,5-dibromothiophene in dry N,N-dimethylformamide, followed by the addition of potassium carbonate and 3-methoxybenzenethiol. The reaction mixture is then stirred vigorously at room temperature overnight .
Industrial Production Methods
While specific industrial production methods for 4,5-Dibromothiophene-3-carbaldehyde are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dibromothiophene-3-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Addition: The aldehyde group in 4,5-Dibromothiophene-3-carbaldehyde is highly electrophilic and can react with Grignard reagents and organozinc reagents to form corresponding alcohol derivatives.
Reduction: The aldehyde group can be reduced to an alcohol using mild reducing agents such as sodium borohydride.
Substitution: The bromine atoms can participate in substitution reactions, such as Sonogashira coupling, to form various derivatives.
Common Reagents and Conditions
Grignard Reagents: Used for nucleophilic addition to the aldehyde group.
Sodium Borohydride: Employed for the reduction of the aldehyde group to an alcohol.
Palladium Catalysts: Utilized in substitution reactions like Sonogashira coupling.
Major Products Formed
Alcohol Derivatives: Formed from nucleophilic addition and reduction reactions.
Substituted Thiophenes: Resulting from substitution reactions involving the bromine atoms.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dibromothiophene-2-carbaldehyde: Similar structure but with different bromine atom positions.
3-Bromo-2-thiophenecarboxaldehyde: Contains only one bromine atom and an aldehyde group.
3,5-Dibromo-2-thiophenecarboxaldehyde: Another dibrominated thiophene derivative with different bromine atom positions.
Uniqueness
4,5-Dibromothiophene-3-carbaldehyde is unique due to the specific positioning of the bromine atoms and the aldehyde group, which imparts distinct reactivity and functionalization potential. This unique structure allows for the synthesis of a wide range of derivatives and applications in various fields of research .
Propriétés
IUPAC Name |
4,5-dibromothiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2OS/c6-4-3(1-8)2-9-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRXBIOGMCUMSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)Br)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80484384 | |
| Record name | 4,5-Dibromothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80484384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61200-56-4 | |
| Record name | 4,5-Dibromothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80484384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dibromothiophene-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-Methyl-6,7-dihydro-4h-thieno[3,2-c]pyran-4-yl)acetic acid](/img/structure/B1610635.png)
![4'-Tert-butyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1610636.png)










